molecular formula C14H12BrClN4O2 B3311401 8-bromo-7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 946260-82-8

8-bromo-7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3311401
CAS No.: 946260-82-8
M. Wt: 383.63 g/mol
InChI Key: ROZUQPHSGKVVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the bromination of 1,3-dimethylxanthine followed by the introduction of the 3-chlorobenzyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

8-bromo-7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.

    8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the 3-chlorobenzyl group, which may influence its overall properties.

Uniqueness

The combination of bromine and chlorine atoms in 8-bromo-7-(3-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione makes it unique compared to similar compounds. This structural feature can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-bromo-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-4-3-5-9(16)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZUQPHSGKVVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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